

FAPy-Adenine as an Endogenous DNA Adduct: A Technical Guide

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Compound of Interest

Compound Name: **FAPy-adenine**

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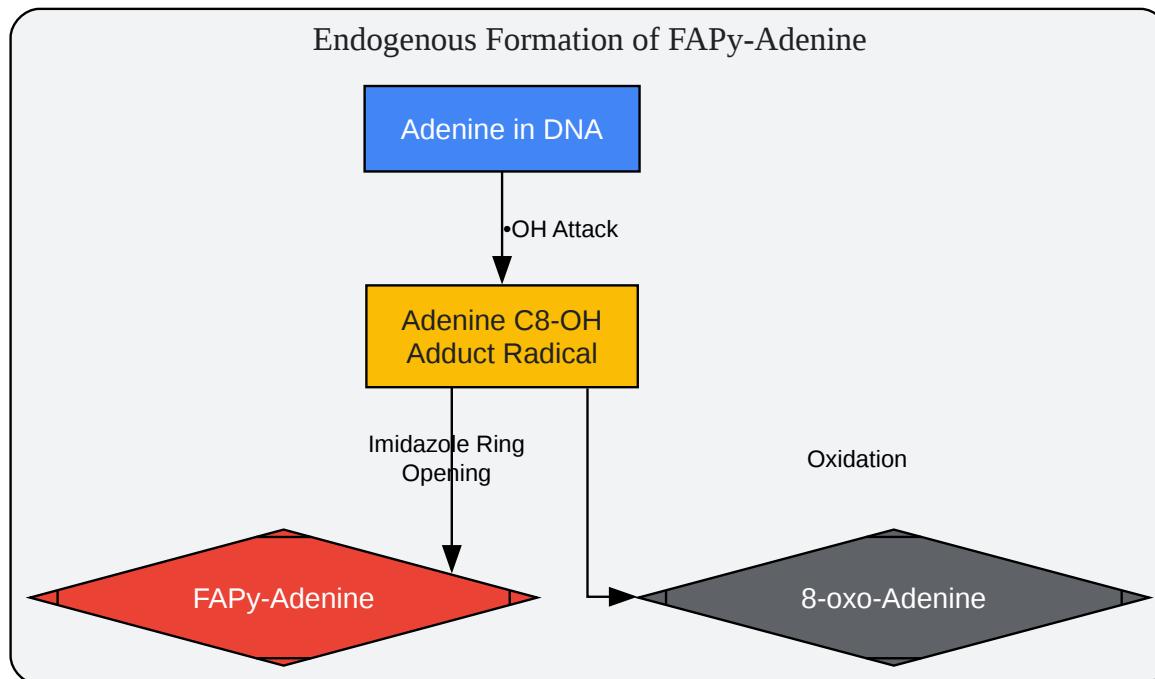
Executive Summary

Formamidopyrimidines (FAPy) are significant endogenous DNA lesions resulting from oxidative damage to purine bases. Specifically, 4,6-diamino-5-formamidopyrimidine (**FAPy-adenine** or Fapy-Ade) arises from the imidazole ring-opening of adenine following attack by reactive oxygen species (ROS). While less studied than its guanine counterpart (FAPy-guanine), **FAPy-adenine** represents a persistent threat to genomic integrity. It can act as a moderate block to DNA replication and exhibits weak mutagenic potential, contributing to A → C transversions.^[1] ^[2] The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases such as NTH1 and NEIL1.^[3] Understanding the formation, repair, and biological consequences of **FAPy-adenine** is critical for research into aging, neurodegenerative diseases like Alzheimer's, and cancer.^[4]^[5] This document provides an in-depth technical overview of **FAPy-adenine**, including its biochemical formation, repair mechanisms, mutagenic profile, and detailed protocols for its synthesis and quantification.

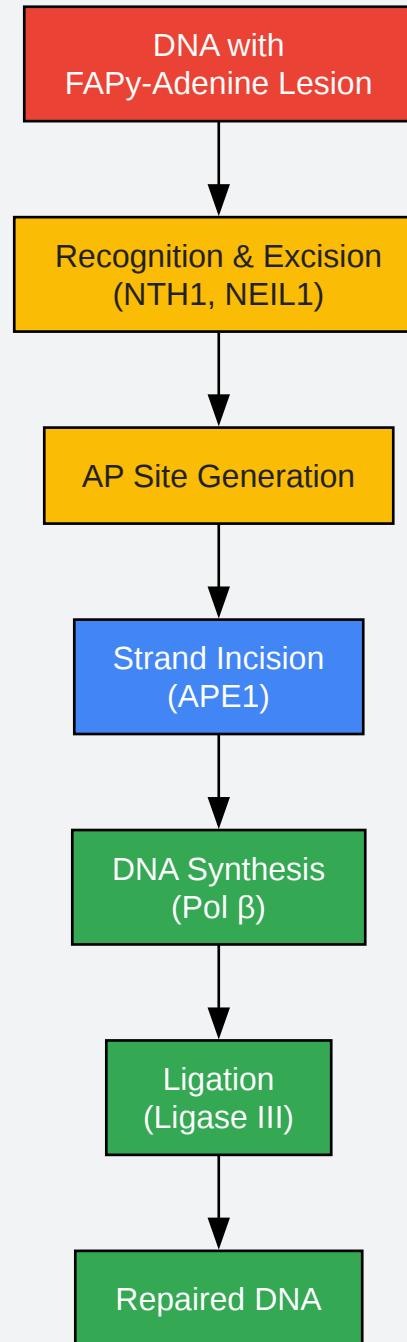
Formation of FAPy-Adenine

Endogenous **FAPy-adenine** is a product of oxidative DNA damage, primarily initiated by hydroxyl radicals (•OH) attacking the C8 position of adenine. This process generates a common radical intermediate that can also lead to the formation of 8-oxo-7,8-dihydroadenine (8-oxo-Ade).^[6]^[7] Under oxygen-deficient conditions, the formation of the ring-opened **FAPy-adenine** lesion is favored over 8-oxo-Ade.^[8] This imidazole ring scission fundamentally alters

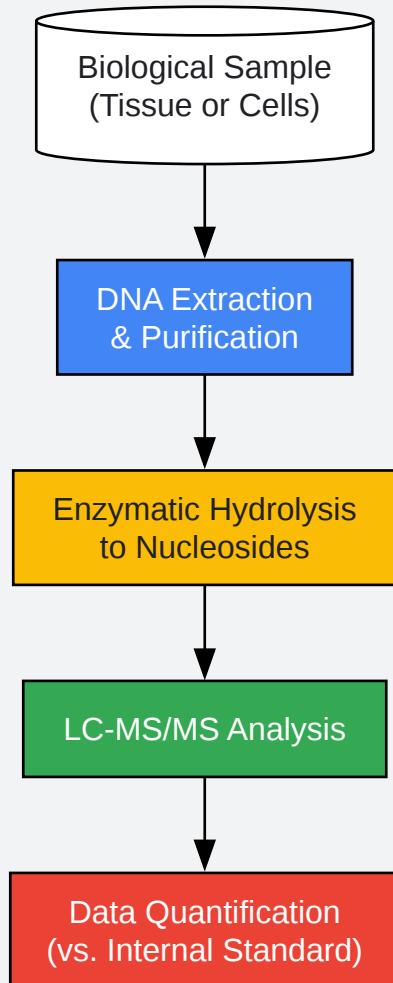
the structure of the purine base, disrupting its normal base-pairing properties and interaction with DNA processing enzymes.



Base Excision Repair of FAPy-Adenine



Workflow for FAPy-Adenine Quantification

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